Home > Products > Screening Compounds P123603 > 1-((4-fluorobenzyl)carbamoyl)cyclopropanecarboxylic acid
1-((4-fluorobenzyl)carbamoyl)cyclopropanecarboxylic acid - 868737-04-6

1-((4-fluorobenzyl)carbamoyl)cyclopropanecarboxylic acid

Catalog Number: EVT-3297757
CAS Number: 868737-04-6
Molecular Formula: C12H12FNO3
Molecular Weight: 237.23 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
  • Enzyme inhibitors: Many cyclopropanecarboxylic acid derivatives exhibit inhibitory activity against enzymes like HMG-CoA reductase [ [] ], cathepsin K [ [] ], and others.
  • Antibacterial agents: Some derivatives demonstrate antibacterial properties, particularly against Gram-positive bacteria [ [, ] ].
  • Anti-inflammatory agents: Certain compounds within this class show potential for treating inflammatory conditions [ [] ].

1. 2-Fluoro-cyclopropanecarboxylic acid []

    2. (3R,5R)-7-[2-(4-Fluorophenyl)-4-isopropyl-5-(4-methylbenzylcarbamoyl)-2H-pyrazol-3-yl]-3,5-dihydroxyheptanoic acid (PF-3052334) []

      3. 1-Ethyl-6-fluoro-1,4-dihydro-4-oxo-7-(1H-pyrrol-1-yl)quinoline-3-carboxylic acid []

        4. (1E,4E)-5-(4-Fluorophenyl)-1-(4-methoxyphenyl)-2-methylpenta-1,4-dien-3-one (A2K2A17) []

          5. 4-Fluoro-N-(1,3-dioxoisoindolin-2-yl)benzamide []

          Overview

          1-((4-fluorobenzyl)carbamoyl)cyclopropanecarboxylic acid, with the Chemical Abstracts Service number 849217-48-7, is a chemical compound classified as a carboxylic acid. It is recognized for its role as an intermediate in the synthesis of pharmaceutical compounds, particularly in the development of inhibitors targeting c-Met and other tyrosine kinases. The molecular formula of this compound is C11_{11}H10_{10}FNO3_3, and it has a molecular weight of approximately 223.20 g/mol .

          Synthesis Analysis

          The synthesis of 1-((4-fluorobenzyl)carbamoyl)cyclopropanecarboxylic acid typically involves several key steps:

          1. Starting Materials: The synthesis begins with cyclopropanecarboxylic acid and 4-fluoroaniline.
          2. Reaction Conditions: The reaction is conducted in tetrahydrofuran (THF) under controlled temperatures, typically kept below 10 degrees Celsius to prevent side reactions. Triethylamine is added as a base to neutralize hydrochloric acid produced during the reaction.
          3. Procedure:
            • Cyclopropanecarboxylic acid (10 g, 77 mmol) is dissolved in THF (100 mL).
            • Triethylamine (8.0 g, 79 mmol) is added dropwise while maintaining low temperatures.
            • Thionyl chloride (9.0 g, 76 mmol) is then introduced, followed by dropwise addition of 4-fluoroaniline (9.0 mL).
            • The mixture is stirred for several hours at room temperature.
            • After completion, the organic phase is washed with aqueous sodium hydroxide and brine, dried over sodium sulfate, and concentrated to yield the desired product .

          This method yields approximately 93% of the target compound after purification.

          Molecular Structure Analysis

          The molecular structure of 1-((4-fluorobenzyl)carbamoyl)cyclopropanecarboxylic acid can be described as follows:

          • Core Structure: The compound features a cyclopropane ring, which introduces strain and unique reactivity patterns.
          • Functional Groups: It contains a carboxylic acid group (-COOH), an amide bond (-C(=O)N-), and a fluorinated phenyl group.
          • Geometric Configuration: The presence of the fluorine atom on the phenyl ring enhances the compound's lipophilicity and can influence its biological activity.
          • Physical Properties:
            • Melting Point: Approximately 173 to 177 °C.
            • Solubility: Soluble in methanol, indicating polar characteristics due to the carboxylic acid group .
          Chemical Reactions Analysis

          1-((4-fluorobenzyl)carbamoyl)cyclopropanecarboxylic acid participates in various chemical reactions:

          • Substitution Reactions: It can react with nucleophiles such as amines to form corresponding amides.
          • Hydrolysis: Under acidic or basic conditions, it can hydrolyze to yield the carboxylic acid and an amine derivative.

          Common Reaction Conditions

          • Nucleophiles: Amines or alcohols can be used for substitution reactions.
          • Bases: Triethylamine or pyridine serves as bases during synthesis or hydrolysis processes.
          • Solvents: Common solvents include methanol and dichloromethane .
          Mechanism of Action

          The mechanism of action for 1-((4-fluorobenzyl)carbamoyl)cyclopropanecarboxylic acid primarily revolves around its role as a protecting group in peptide synthesis:

          1. Formation of Amide Bonds: The compound reacts with amino groups of amino acids to form stable amide bonds, protecting them from undesired reactions during peptide assembly.
          2. Selective Deprotection: The protecting group can be selectively removed using bases such as piperidine, allowing for targeted manipulation of peptide sequences .

          This mechanism is crucial for synthesizing complex peptides that are vital in pharmaceutical applications.

          Physical and Chemical Properties Analysis

          The physical and chemical properties of 1-((4-fluorobenzyl)carbamoyl)cyclopropanecarboxylic acid include:

          PropertyValue
          Molecular FormulaC11_{11}H10_{10}FNO3_3
          Molecular Weight223.20 g/mol
          Melting Point173 to 177 °C
          Boiling PointPredicted at ~475 °C
          Density1.521 g/cm³
          SolubilitySoluble in methanol
          pKaApproximately 3.48
          AppearanceWhite to almost white powder/crystal

          These properties indicate that the compound has significant stability under standard laboratory conditions and exhibits moderate solubility in polar solvents .

          Applications

          1-((4-fluorobenzyl)carbamoyl)cyclopropanecarboxylic acid has several scientific applications:

          • Pharmaceutical Synthesis: It serves as an important intermediate in synthesizing various pharmaceutical compounds, particularly those targeting tyrosine kinases like c-Met.
          • Peptide Synthesis: Its role as a protecting group facilitates the construction of complex peptide structures essential for drug development.
          • Research Applications: This compound is utilized in studies aimed at understanding the interactions between small molecules and biological targets, contributing to drug discovery efforts .
          Medicinal Chemistry and Target Profiling of 1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic Acid

          Role as a Synthetic Intermediate in Tyrosine Kinase Inhibitor Development

          1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic acid (CAS RN: 849217-48-7) is a critical building block in synthesizing advanced tyrosine kinase inhibitors (TKIs), particularly those targeting oncogenic pathways. This white crystalline solid (m.p. 173–177°C) exhibits >98% purity and stability at 2–8°C, making it suitable for multi-step synthetic routes [6] [7]. Its molecular architecture combines a cyclopropane-dicarboxylic acid scaffold with a 4-fluoroaniline moiety, enabling strategic modifications at both carboxylic acid and carboxamide functionalities.

          Table 1: Key Physicochemical Properties

          PropertyValueMethod
          Molecular FormulaC₁₁H₁₀FNO₃Elemental Analysis
          Molecular Weight223.20 g/molMS
          Melting Point173–177°CDSC
          Purity>98%HPLC
          SolubilitySoluble in methanolSolubility testing
          Storage Conditions2–8°C (cool, dark)Stability studies

          c-Met Kinase Inhibitor Synthesis Pathways

          This compound serves as a pivotal intermediate in synthesizing cabozantinib and structurally related c-Met inhibitors. Its cyclopropane ring introduces conformational restraint that enhances target binding affinity, while the 4-fluorophenyl group provides optimal hydrophobicity for interacting with kinase hydrophobic pockets. In a key synthesis step, the carboxylic acid group undergoes amidation with aniline derivatives bearing quinoline or other heterocyclic systems, forming the core bis-aryl urea motif essential for c-Met inhibition [6] [7]. The cyclopropane moiety’s ring strain and defined stereochemistry contribute to the spatial orientation required for high-affinity binding to the c-Met kinase domain, as confirmed in molecular docking studies of final inhibitors .

          VEGFR-2 Dual Inhibition Strategies

          The compound’s versatility enables its incorporation into dual c-Met/VEGFR-2 inhibitors through strategic functional group manipulation. Researchers exploit its carboxylic acid group to create amide linkages with anilinopyrimidine scaffolds known to inhibit angiogenic pathways. Structure-activity relationship (SAR) studies demonstrate that the cyclopropane fragment reduces conformational flexibility, improving selectivity against VEGFR-2 while maintaining c-Met affinity. This balanced inhibition profile is critical for suppressing tumor angiogenesis and metastasis simultaneously [2] [8]. The fluorine atom enhances bioavailability through moderate lipophilicity (predicted logP ≈ 2.1) and strengthens aryl ring interactions via halogen bonding with kinase backbone carbonyls.

          Structure-Activity Relationship Contributions to Anilinopyrimidine Scaffolds

          Systematic SAR exploration using this intermediate revealed that:

          • Cyclopropane Ring Size: The strained three-membered ring optimizes binding by positioning the fluorophenyl group into a deep hydrophobic pocket of c-Met, improving potency over unconstrained analogs.
          • Carboxamide Orientation: The cis-configuration of carboxamide groups on cyclopropane enhances hydrogen bonding with MET hinge residues (e.g., Met1160).
          • Fluorine Positioning: Para-substitution on the phenyl ring maximizes kinase selectivity by avoiding steric clashes with gatekeeper residues in off-target kinases [2].

          Table 2: Representative Inhibitors Derived from This Intermediate

          Inhibitor ClassBiological TargetsIC₅₀ EnhancementKey Structural Feature
          Anilinopyrimidinesc-Met/VEGFR-23–5 fold vs. non-cyclopropyl analogsRigidified urea linkage
          Quinoline-urea hybridsc-Met<10 nMFluorophenyl hydrophobic anchor
          Macrocyclic inhibitorsc-Met/ROS1Improved cellular potencyConformationally locked pharmacophore

          Molecular Mechanisms of Action in Oncological Targets

          Protein-Protein Interaction Disruption in MET Signaling

          Beyond kinase domain inhibition, derivatives of this compound disrupt critical protein-protein interactions (PPIs) within the MET signaling axis. The molecule’s compact structure allows it to occupy the interface between the MET Sema domain and hepatocyte growth factor (HGF) NK1 fragment. Fragment-based screening identified analogs that competitively inhibit HGF binding to MET at the β-chain interface, preventing receptor dimerization and activation. This PPI disruption suppresses downstream metastasis pathways more effectively than ATP-competitive inhibition alone, as demonstrated by reduced tumorsphere formation (60–70% inhibition at 10μM) and cell migration in lung cancer models [2] [8].

          PPI inhibition occurs through:

          • Direct Competition: Cyclopropane-derived analogs bind the HGF β-chain docking site on MET (Kₐ ≈ 10⁴ M⁻¹), sterically blocking complex formation.
          • Indirect Allosteric Effects: Ligand binding induces conformational changes in the Sema domain that propagate to the interaction interface [2].

          Table 3: PPI Disruption Strategies Using Compound Derivatives

          Disruption MechanismAssay SystemEfficacyDownstream Effect
          Direct NK1 binding blockSurface plasmon resonanceKD = 8.2 ± 0.3 μMAbolished MET phosphorylation
          Allosteric Sema modulationHydrogen-deuterium exchange MSAltered dynamics in loopsReduced dimerization capacity
          HGF displacementFluorescence polarizationIC₅₀ = 15.7 μMSuppressed PI3K/AKT activation

          Allosteric Modulation of Kinase Domains

          The compound’s derivatives demonstrate type III/IV allosteric kinase modulation by:

          • Stabilizing Inactive Conformations: Binding at the αC-helix adjacent site (type III) prevents R-spine assembly in kinases like c-Met.
          • Disrupting Regulatory Spines: The fluorophenyl group inserts between catalytic (C-spine) and regulatory (R-spine) residues, decoupling ATP binding from catalytic activity [3] [5] [9].

          In MET kinase, cyclopropane-containing analogs bind a unique hydrophobic pocket near the DFG motif, locking it in the "DFG-out" conformation. This allosteric pocket engagement confers exceptional selectivity over other kinases lacking this structural feature. The carboxylic acid moiety forms salt bridges with Arg1086 and Arg1128 in the juxtamembrane domain, stabilizing autoinhibitory states that suppress basal kinase activity [5] [9].

          Advanced studies reveal dynamic coupling between the cyclopropane ring and the kinase’s hydrophobic core:

          • Mutagenesis of Val1092 (adjacent to allosteric site) reduces inhibitor potency 100-fold
          • NMR shows compound binding quenches dynamics in the activation loop (residues 1220–1250)
          • FRET-based biosensors confirm delayed transition to active state by >300% [5]

          The fluorine atom’s role extends beyond hydrophobicity—it participates in orthogonal halogen bonding with backbone carbonyls (e.g., Tyr1230), introducing an enthalpic penalty to activation loop movement required for substrate phosphorylation. This dual-action mechanism (steric blockade + energy penalty) exemplifies sophisticated allosteric control achievable through this chemical scaffold.

          Properties

          CAS Number

          868737-04-6

          Product Name

          1-((4-fluorobenzyl)carbamoyl)cyclopropanecarboxylic acid

          IUPAC Name

          1-[(4-fluorophenyl)methylcarbamoyl]cyclopropane-1-carboxylic acid

          Molecular Formula

          C12H12FNO3

          Molecular Weight

          237.23 g/mol

          InChI

          InChI=1S/C12H12FNO3/c13-9-3-1-8(2-4-9)7-14-10(15)12(5-6-12)11(16)17/h1-4H,5-7H2,(H,14,15)(H,16,17)

          InChI Key

          NNJNTFWMJIQVIR-UHFFFAOYSA-N

          SMILES

          C1CC1(C(=O)NCC2=CC=C(C=C2)F)C(=O)O

          Canonical SMILES

          C1CC1(C(=O)NCC2=CC=C(C=C2)F)C(=O)O

          Product FAQ

          Q1: How Can I Obtain a Quote for a Product I'm Interested In?
          • To receive a quotation, send us an inquiry about the desired product.
          • The quote will cover pack size options, pricing, and availability details.
          • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
          • Quotations are valid for 30 days, unless specified otherwise.
          Q2: What Are the Payment Terms for Ordering Products?
          • New customers generally require full prepayment.
          • NET 30 payment terms can be arranged for customers with established credit.
          • Contact our customer service to set up a credit account for NET 30 terms.
          • We accept purchase orders (POs) from universities, research institutions, and government agencies.
          Q3: Which Payment Methods Are Accepted?
          • Preferred methods include bank transfers (ACH/wire) and credit cards.
          • Request a proforma invoice for bank transfer details.
          • For credit card payments, ask sales representatives for a secure payment link.
          • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
          Q4: How Do I Place and Confirm an Order?
          • Orders are confirmed upon receiving official order requests.
          • Provide full prepayment or submit purchase orders for credit account customers.
          • Send purchase orders to sales@EVITACHEM.com.
          • A confirmation email with estimated shipping date follows processing.
          Q5: What's the Shipping and Delivery Process Like?
          • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
          • You can use your FedEx account; specify this on the purchase order or inform customer service.
          • Customers are responsible for customs duties and taxes on international shipments.
          Q6: How Can I Get Assistance During the Ordering Process?
          • Reach out to our customer service representatives at sales@EVITACHEM.com.
          • For ongoing order updates or questions, continue using the same email.
          • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

          Quick Inquiry

           Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.